molecular formula C12H10F6N2O2 B1377834 3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one CAS No. 1394767-33-9

3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B1377834
CAS RN: 1394767-33-9
M. Wt: 328.21 g/mol
InChI Key: ZVKPYJVFQUFIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring could potentially influence the compound’s reactivity and physical properties.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an oxazolidinone ring, which is a type of heterocycle. It would also have two trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring. These groups could potentially influence the compound’s electronic properties and steric effects .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the oxazolidinone ring and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which could make the compound less reactive towards electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Peptide Synthesis

The trifluoromethyl groups in the compound can enhance the stability of peptides against enzymatic degradation, making it valuable for peptide synthesis. It can be used to introduce trifluoromethylated amino acids into peptides, which can significantly alter their physical and chemical properties, such as increasing lipophilicity or altering bioactivity .

Medicinal Chemistry

In medicinal chemistry, the compound’s ability to introduce trifluoromethyl groups can be exploited to improve the pharmacokinetic properties of drug candidates. These modifications can lead to better membrane permeability, metabolic stability, and even the potential for creating new pharmacophores .

Material Science

The incorporation of trifluoromethyl groups into polymers can result in materials with enhanced properties, such as increased thermal stability, chemical resistance, and lower surface energy. This compound could be used as a precursor for the synthesis of such polymers .

Biochemical Research

Trifluoromethylated compounds are often used in biochemical research as probes or inhibitors due to their ability to mimic the natural substrates of enzymes. This particular compound could be used to study enzyme-substrate interactions and to develop enzyme inhibitors .

Fluorescent Probes

The compound can be used in the synthesis of fluorescent probes for biological imaging. The presence of trifluoromethyl groups can enhance the fluorescence quantum yield and photostability of these probes, making them useful for long-term imaging applications .

Antimicrobial Agents

The introduction of trifluoromethyl groups into antimicrobial peptides can enhance their activity. This compound can be utilized to synthesize peptides with improved antimicrobial properties, potentially leading to the development of new antibiotics .

Future Directions

The study of trifluoromethylated compounds is an active area of research due to their potential applications in pharmaceuticals and agrochemicals . Further studies could explore the biological activity of this compound and its potential uses.

properties

IUPAC Name

3-[2-amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6N2O2/c1-5-9(12(16,17)18)22-10(21)20(5)8-3-2-6(4-7(8)19)11(13,14)15/h2-5,9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKPYJVFQUFIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
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3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 3
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 5
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Reactant of Route 6
3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one

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